molecular formula C24H22FN3O6 B11343686 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11343686
M. Wt: 467.4 g/mol
InChI Key: MJBMPOMPBUWBMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a morpholine ring, and a nitrophenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorine atom, the morpholine ring, and the nitrophenyl group. Common reagents used in these reactions include fluorinating agents, morpholine, and nitrobenzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. Advanced techniques such as flow microreactors can be employed to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22FN3O6

Molecular Weight

467.4 g/mol

IUPAC Name

7-fluoro-2-(3-morpholin-4-ylpropyl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H22FN3O6/c25-16-5-6-19-18(14-16)22(29)20-21(15-3-1-4-17(13-15)28(31)32)27(24(30)23(20)34-19)8-2-7-26-9-11-33-12-10-26/h1,3-6,13-14,21H,2,7-12H2

InChI Key

MJBMPOMPBUWBMX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.